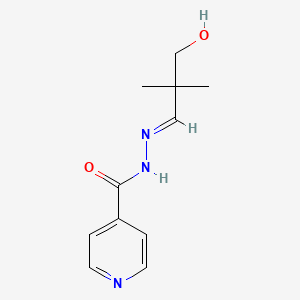

(E)-N'-(3-羟基-2,2-二甲基丙叉基)异烟肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Schiff bases like (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with an aldehyde under mild conditions. For example, similar compounds have been synthesized by reacting isonicotinic acid hydrazide with different substituted aldehydes and benzophenones in the presence of a solvent such as ethanol or methanol, sometimes using a catalytic amount of acid to facilitate the reaction (Yang et al., 2007).

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by a C=N double bond, which is crucial for their reactivity and binding properties. X-ray diffraction studies have provided detailed insights into their crystal structures, showing that these molecules can adopt trans configurations about the C=N bond. These structures often form intermolecular hydrogen bonds, contributing to their stability and the formation of specific crystal lattices (Yang et al., 2007).

科学研究应用

合成和表征

大量研究致力于合成和表征 (E)-N'-(取代的亚苄基)异烟肼衍生物。这些化合物通过将异烟肼与不同的取代的醛和苯甲酮偶联合成,得到的衍生物具有不同的抗菌和抗氧化性能。例如,某些衍生物对各种微生物表现出有效的抗菌活性,而另一些衍生物则表现出显着的过氧化氢清除活性,表明它们具有作为抗氧化剂的潜力 (马尔霍特拉、夏尔马和迪普,2012)。此外,类似席夫碱化合物的晶体结构分析提供了对其分子构型和与生物靶标的潜在相互作用机制的见解 (杨,2007)。

生物活性及应用

抗菌和抗氧化性能

合成的 (E)-N'-(取代的亚苄基)异烟肼衍生物已对其抗菌活性进行了评估。发现一些衍生物是有效的抗菌化合物,某些化合物还由于显着的过氧化氢清除活性而表现出有效的抗氧化活性。这表明它们在对抗氧化应激相关疾病和微生物感染方面具有潜在的应用 (马尔霍特拉等人,2012)。

细胞毒活性

合成了与本化合物在结构上相关的化合物 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯的金属配合物,并显示出有希望的抗肿瘤活性。这些配合物对人结直肠癌细胞表现出抑制作用,突出了此类衍生物在癌症治疗中的潜力 (阿布埃尔马格德等人,2021)。

抗惊厥特性

对 (E)-N'-(取代的亚苄基)异烟肼衍生物的抗惊厥活性的研究表明,一些化合物在癫痫模型中提供保护,表明它们作为抗惊厥剂的潜力。这为癫痫及相关疾病的新治疗方法的开发提供了有希望的途径 (马尔霍特拉、蒙加、夏尔马、贾恩、萨马德、斯塔布尔斯和迪普,2011)。

作用机制

Target of Action

The primary targets of 4-Pyridinecarboxylic acid 2-(3-hydroxy-2,2-dimethylpropylidene) hydrazide are iron (Fe) and aluminium (Al) ions . These metal ions play crucial roles in various biological processes, and their overload can lead to several pathologies due to toxic degenerative processes .

Mode of Action

This compound acts as a chelating agent for Fe and Al ions . It forms complexes with these ions, which are then excreted from the body, thereby reducing their overload . The complex formation between the compound and Fe(III) and Al(III) was investigated in aqueous 0.6 m (Na)Cl at 25 °C .

Biochemical Pathways

The compound affects the biochemical pathways involving Fe and Al ions. By chelating these ions, it disrupts their participation in these pathways, thereby mitigating the harmful effects of their overload .

Pharmacokinetics

Its ability to form complexes with fe and al ions suggests that it can be distributed to sites where these ions are present in excess .

Result of Action

The primary result of the compound’s action is the reduction of Fe and Al ion overload. This can alleviate the toxic effects of these ions, potentially offering therapeutic benefits in conditions associated with their overload .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its complex formation with Fe and Al ions was studied in aqueous 0.6 m (Na)Cl at 25 °C , suggesting that both the ionic environment and temperature can affect its activity.

属性

IUPAC Name |

N-[(E)-(3-hydroxy-2,2-dimethylpropylidene)amino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2,8-15)7-13-14-10(16)9-3-5-12-6-4-9/h3-7,15H,8H2,1-2H3,(H,14,16)/b13-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGLJOFUKKYWKF-NTUHNPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=NNC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)/C=N/NC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-5-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-triazin-4-one](/img/structure/B1173096.png)